molecular formula C12H10ClNO2 B8407901 2-Chloro-1-(4-methoxyquinolin-2-yl)ethanone

2-Chloro-1-(4-methoxyquinolin-2-yl)ethanone

Cat. No. B8407901
M. Wt: 235.66 g/mol
InChI Key: UFOZWCHWUPUGHS-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-methoxyquinolin-2-yl)ethanone is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(4-methoxyquinolin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-methoxyquinolin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-1-(4-methoxyquinolin-2-yl)ethanone

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

2-chloro-1-(4-methoxyquinolin-2-yl)ethanone

InChI

InChI=1S/C12H10ClNO2/c1-16-12-6-10(11(15)7-13)14-9-5-3-2-4-8(9)12/h2-6H,7H2,1H3

InChI Key

UFOZWCHWUPUGHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=CC=CC=C21)C(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methoxyquinoline-2-carboxylic acid and DMF (50 μL) in DCM at 0° C. was added dropwise oxalyl chloride (1.2 eq). The cooling bath was removed and the mixture was stirred for 2 hr at RT, then the solvent was removed under reduced pressure. The residue was dissolved in THF/MeCN (1:1) and cooled to 0° C., a pre-cooled solution (0° C.) of TMSCHN2 (1.2 eq) and Et3N (1.2 eq) was added dropwise and the resulting mixture was stirred for 2 hr at 0° C. An excess of 2M HCl solution in Et2O was added and the reaction was stirred for further hour at 0° C. and then partitioned between sat. aq. NaHCO3 solution and DCM. The organic phase was separated, dried (Na2SO4), and concentrated under reduced pressure to afford a dark brown solid which was used as such in the next step. 1H NMR (300 MHz, CDCl3) δ: 8.47 (1H, d, J=8.0 Hz), 8.09 (1H, d, J=8.4 Hz), 7.81-7.73 (1H, m), 7.66-7.58 (1H, m), 7.51 (1H, s), 5.31 (2H, s), 4.13 (3H, s). MS (ES) Cl2H10ClNO2 requires: 235, found: 236 (M+H)+.
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